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delta-Dodecalactone

Cat. No.: B1346982
CAS No.: 713-95-1
M. Wt: 198.3 g/mol
InChI Key: QRPLZGZHJABGRS-UHFFFAOYSA-N
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Description

Nomenclature and Stereochemical Considerations

The systematic IUPAC name for δ-dodecalactone is 6-heptyltetrahydro-2H-pyran-2-one. nih.gov It is also known by synonyms such as 5-hydroxydodecanoic acid δ-lactone and δ-laurolactone. scentspiracy.com The molecule possesses a chiral center at the C-6 position, leading to the existence of two stereoisomers, or enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. ontosight.ai These enantiomers often exhibit distinct sensory properties. ontosight.ai

The (R)-enantiomer of δ-dodecalactone is often described as having a more intense, fruity, and peach-like aroma compared to its counterpart. ontosight.aithieme-connect.com Research has focused on the asymmetric synthesis of (R)-δ-dodecalactone to obtain this specific enantiomer in high purity for applications where its distinct organoleptic properties are desired. researchgate.netrsc.org Biotechnological methods, such as the use of engineered carbonyl reductase enzymes, have shown promise in the stereoselective synthesis of (R)-δ-dodecalactone. rsc.org

The (S)-δ-dodecalactone enantiomer is characterized by a softer, sweeter, and more apricot-like fragrance. thieme-connect.com Like the (R)-enantiomer, methods for the stereoselective synthesis of the (S)-form have been developed to harness its unique aromatic qualities. thieme-connect.comresearchgate.net The distinct aromas of the two enantiomers highlight the importance of stereochemistry in the perception of flavor and fragrance compounds.

(R)-δ-Dodecalactone Enantiomer

Chemical Classification and Structural Features as a δ-Lactone

δ-Dodecalactone is classified as a delta-lactone, which is a cyclic ester with a six-membered ring. nih.gov This structure results from the intramolecular esterification of a 5-hydroxycarboxylic acid, specifically 5-hydroxydodecanoic acid. ontosight.ai The molecule has a molecular formula of C12H22O2 and a molecular weight of approximately 198.31 g/mol . ontosight.ai The lactone ring consists of one oxygen atom and five carbon atoms, with a heptyl group attached to the carbon atom adjacent to the ring oxygen. This alkyl side chain contributes to the compound's lipophilic character.

Table 1: Physicochemical Properties of δ-Dodecalactone

Property Value
Molecular Formula C12H22O2
Molecular Weight 198.31 g/mol ontosight.ai
Appearance Colorless to pale yellow liquid ontosight.ai
Odor Fruity, creamy, peach-like ontosight.aiscentspiracy.com
Boiling Point 140-141 °C at 1 mmHg scientificlabs.co.ukchemicalbook.com
Density 0.942 g/mL at 25 °C scientificlabs.co.ukchemicalbook.com

Significance in Natural Product Chemistry and Biotechnology

δ-Dodecalactone is a significant compound in natural product chemistry due to its presence in a wide array of fruits, dairy products, and other natural sources. It has been identified in fruits like peaches and apricots, as well as in butter, cheese, and milk fat. ontosight.aiscientificlabs.co.ukscentree.co Its natural occurrence is a key reason for its extensive use as a flavor and fragrance ingredient in the food and cosmetic industries. ontosight.aiscentspiracy.com

In the realm of biotechnology, δ-dodecalactone is a target molecule for production through microbial fermentation and biotransformation processes. researchgate.net Researchers have explored the use of various microorganisms, including yeasts and bacteria, to produce δ-dodecalactone from renewable feedstocks like vegetable oils. nih.govresearchgate.net These biotechnological routes offer a "natural" and sustainable alternative to chemical synthesis. researchgate.net For instance, studies have demonstrated the biotransformation of fatty acids into δ-dodecalactone using specific bacterial strains. google.com The ability to produce enantiomerically pure forms of δ-dodecalactone through biocatalysis is a particularly valuable aspect of this research, as it allows for the creation of specific flavor and fragrance profiles. rsc.org

Table 2: Natural Occurrence of δ-Dodecalactone

Source Reference
Peaches ontosight.ai
Apricots ontosight.ai
Butter scientificlabs.co.uk
Blue Cheese scientificlabs.co.uk
Rum scientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1346982 delta-Dodecalactone CAS No. 713-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-heptyloxan-2-one
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InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
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InChI Key

QRPLZGZHJABGRS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC1CCCC(=O)O1
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID9047596
Record name delta-Dodecalactone
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Solubility

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water
Record name DELTA-DODECALACTONE
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Density

0.942-0.950
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Color/Form

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS

CAS No.

713-95-1, 3051-22-7
Record name δ-Dodecalactone
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Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Record name Dodecan-5-olide
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Melting Point

-12 °C
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Advanced Synthetic Methodologies for δ Dodecalactone

Chemical Synthesis Routes

The industrial production of δ-dodecalactone predominantly relies on the oxidation of the intermediate 2-heptylcyclopentanone (B94353). google.com Alternative routes, such as the cyclization of δ-hydroxy acids, are also employed. google.com

Baeyer–Villiger Oxidation of 2-Heptylcyclopentanone

A primary route for synthesizing δ-dodecalactone involves the Baeyer–Villiger oxidation of 2-heptylcyclopentanone. google.comgoogle.com This reaction can be performed using various oxidizing agents and catalyst systems. google.commdpi.com A notable approach utilizes cyclopentanone (B42830) and n-heptanal as raw materials, which undergo aldol (B89426) condensation and catalytic hydrogenation to form 2-heptylcyclopentanone, followed by a Baeyer-Villiger rearrangement to yield δ-dodecalactone. google.com

Heteropoly acids have been identified as effective catalysts for the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. google.com Specifically, phosphotungstic acid, particularly when supported on silica (B1680970) gel, has shown significant catalytic activity. google.com The use of such catalysts can proceed without the need for a solvent. google.com Brønsted acids, in general, have demonstrated high catalytic activity in this oxidation, with phosphotungstic acid (H₃PW₁₂O₄₀) being more active than other acids like acetic acid, trifluoroacetic acid, and methanesulfonic acid. mdpi.com Other catalyst systems investigated include Sn-bentonite, which has proven to be an efficient and highly selective catalyst for this reaction using aqueous hydrogen peroxide. researchgate.netdntb.gov.ua Amino alcohol heteropolyacid ionic liquids have also been synthesized and utilized, with [Pro-ps]H₂PW₁₂O₄₀ showing the highest catalytic activity. jlu.edu.cn

A key development in the synthesis of δ-dodecalactone is the use of low-concentration hydrogen peroxide (H₂O₂) as the oxidant. google.com Traditionally, the reaction required peroxy acids or high-concentration hydrogen peroxide. google.com The utilization of 30% aqueous H₂O₂ offers a more environmentally and economically favorable alternative. google.commdpi.com This approach minimizes environmental pollution and improves the safety of the industrial preparation process. google.com Research has shown that in the presence of a suitable catalyst, even a 30 wt% aqueous solution of H₂O₂ can effectively oxidize 2-heptylcyclopentanone to δ-dodecalactone. google.commdpi.com

The optimization of reaction conditions is crucial for maximizing the yield of δ-dodecalactone. In a solvent-free system using a silica gel-supported phosphotungstic acid catalyst and 30% hydrogen peroxide, the reaction can be effectively carried out at temperatures ranging from 25°C to 70°C. google.com

One documented procedure involves adding 0.91 g of 2-heptylcyclopentanone to a three-necked flask, followed by the dropwise addition of 30% hydrogen peroxide (molar ratio of H₂O₂ to 2-heptylcyclopentanone of 2:1) and a silica gel-supported phosphotungstic acid catalyst (5% by mass of the 2-heptylcyclopentanone). The reaction is then conducted at 55°C for 8 hours with magnetic stirring, resulting in a 100% conversion of 2-heptylcyclopentanone and an 81% yield of δ-dodecalactone. google.com Another set of conditions at 40°C for 12 hours yielded a 70% conversion and a 45% yield. google.com Further optimization using an amino alcohol heteropolyacid ionic liquid catalyst, [Pro-ps]H₂PW₁₂O₄₀, under solvent-free conditions at 40°C for 8 hours, achieved a 98.19% conversion of 2-heptylcyclopentanone and a selectivity of 82.84% for δ-dodecalactone. jlu.edu.cn

Interactive Data Table: Optimization of δ-Dodecalactone Synthesis

CatalystOxidant (Concentration)Temperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
Silica gel-supported phosphotungstic acidH₂O₂ (30%)55810081-
Silica gel-supported phosphotungstic acidH₂O₂ (30%)40127045-
[Pro-ps]H₂PW₁₂O₄₀H₂O₂40898.19-82.84

Data sourced from patent CN102942548B and a 2020 study in the Chemical Journal of Chinese Universities. google.comjlu.edu.cn

Optimization of Oxidant Concentration (e.g., Low-Concentration Hydrogen Peroxide)

Cyclization of 5-Hydroxydodecanoic Acid

An alternative synthetic route to δ-dodecalactone is through the cyclization of 5-hydroxydodecanoic acid. ontosight.ai This intramolecular esterification can be catalyzed by acid. inchem.org In aqueous media, an equilibrium exists between the open-chain hydroxy-carboxylic acid and the lactone, with the lactone form being predominant at acidic pH. inchem.org Biocatalytic methods have also been developed, where dodecanoic acid is converted to 5-hydroxydodecanoic acid with a regioselectivity of 24%, which then lactonizes to δ-dodecalactone at a low pH. researchgate.net Another chemoenzymatic approach involves the selective hydroxylation of decanoic acid to (S)-5-hydroxydecanoic acid, which is then lactonized under acidic conditions. researchgate.net

Reduction of Dodecanoyl Chloride

The synthesis of δ-dodecalactone can also be achieved via the reduction of dodecanoyl chloride. ontosight.ai One specific method involves the dropwise addition of dodecanoyl chloride dissolved in anhydrous dichloromethane (B109758) to a reaction mixture, followed by stirring for several hours at room temperature. tdx.cat After filtration and washing, the crude product is purified by crystallization. tdx.cat

Alternative Chemical Pathways

Another classic approach leverages the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. vedantu.com In a theoretical pathway to δ-dodecalactone, diethyl glutarate would undergo Dieckmann condensation to form a five-membered cyclopentanone ring system. This intermediate would then be alkylated using n-bromoheptane. The resulting 2-heptylcyclopentanone is a key precursor that can be converted to δ-dodecalactone through a Baeyer-Villiger oxidation. google.comscentree.co

While this specific sequence starting with diethyl glutarate is plausible, related patent literature more frequently describes a similar pathway beginning with the Dieckmann condensation of diethyl adipate, which produces a six-membered ring. google.com An even more direct method involves the aldol condensation of cyclopentanone with n-heptanal, followed by hydrogenation to yield the same 2-heptylcyclopentanone precursor. google.com

The subsequent Baeyer-Villiger oxidation of 2-heptylcyclopentanone is a well-documented step. This reaction uses an oxidant, such as a peracid or hydrogen peroxide with a catalyst, to insert an oxygen atom adjacent to the carbonyl group, expanding the ring to form the six-membered lactone. scentree.cogoogle.comasianpubs.org For instance, using hydrogen peroxide as the oxidant and a heteropoly acid as the catalyst is one reported method for this transformation. google.com Research using various Brønsted acids as catalysts has also been explored, with tungstophosphoric acid (H₃PW₁₂O₄₀) showing high activity in converting 2-heptylcyclopentanone to δ-dodecalactone. mdpi.com

Reaction with Cyclohexanedione and Brominated n-Hexane Followed by Oxidation and Cyclization

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological routes are increasingly favored for producing "natural" flavor compounds. These methods utilize microorganisms or their enzymes to convert renewable feedstocks into high-value chemicals like δ-dodecalactone.

Microbial Biotransformation of Fatty Acids and Hydroxy Acids

The biosynthesis of δ-lactones, including δ-dodecalactone, is achieved through the microbial transformation of fatty acid precursors. mdpi.comnih.gov Oleaginous yeasts, particularly Yarrowia lipolytica, are prominent in this field. nih.govresearchgate.netresearchgate.net These microorganisms can convert unsaturated fatty acids, such as linoleic acid, into δ-decalactone and have been engineered to produce other lactones. researchgate.netresearchgate.net The process typically involves an initial hydroxylation of the fatty acid chain, followed by shortening of the carbon chain via the β-oxidation pathway, and finally, spontaneous intramolecular cyclization of the resulting 5-hydroxy acid precursor to form the δ-lactone. mdpi.comresearchgate.net

A one-pot reaction has been developed for producing δ-decalactone from linoleic acid, utilizing linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus to create the hydroxy fatty acid intermediate, which is then converted by whole Yarrowia lipolytica cells. nih.gov Similarly, δ-dodecalactone can be produced by certain microorganisms; for example, Trichoderma viride is known to produce this compound. mdpi.com Lactic acid bacteria have also been shown to generate δ-dodecalactone when cultured with grapeseed oil as a substrate. nih.gov Another approach involves the hydrogenation of unsaturated lactone precursors, such as 2-dodecen-5-olide, using bacteria from the Clostridium genus. researchgate.net

Role of Peroxisomal β-Oxidation Pathway in Lactone Biosynthesis

The core biochemical engine for converting fatty acids into lactone precursors is the peroxisomal β-oxidation pathway. frontiersin.orgfrontiersin.org This metabolic cycle systematically shortens the fatty acyl-CoA chain by two carbon units in each round. frontiersin.org Each cycle consists of four enzymatic reactions: acyl-CoA oxidase (Aox) catalyzes the first, rate-limiting step, followed by reactions catalyzed by a multifunctional enzyme (hydratase and dehydrogenase activities), and finally, a thiolase. frontiersin.orgnih.gov

In contrast to mitochondrial β-oxidation, which is highly efficient and typically proceeds to completion, peroxisomal β-oxidation in yeasts like Y. lipolytica can be "leaky," allowing for the accumulation of intermediates. nih.gov This characteristic is crucial for lactone production, as the pathway can be halted at a specific chain length (e.g., C12 or C10), allowing the corresponding hydroxy acid intermediate to be released and cyclize. frontiersin.orgnih.gov

The yeast Y. lipolytica possesses multiple genes (POX1 to POX6) that encode for acyl-CoA oxidase isozymes with varying specificities for different fatty acid chain lengths. nih.govnih.gov This genetic diversity allows for fine-tuning of the β-oxidation pathway. Researchers have successfully engineered this pathway by deleting specific POX genes. For example, deleting the POX3 gene, which encodes an Aox with a preference for short-chain acyl-CoAs, was shown to reduce the further degradation of the C10 precursor, thereby significantly increasing the yield of γ-decalactone. nih.govnih.gov This demonstrates that precise manipulation of the β-oxidation machinery is a key strategy for optimizing the production of specific lactones. frontiersin.org

Precursor Specificity and Conversion Efficiency

Conversion efficiencies vary widely depending on the specific process, strain (wild-type or engineered), and culture conditions. In one study, a one-pot process converting linoleic acid to δ-decalactone achieved a productivity of 106 mg/L/h with a molar conversion yield of 31%. nih.gov Another process using Clostridium tyrobutyricum to convert 5-hydroxy-2-dodecenoic acid reported a potential production of up to 13 g/L of δ-dodecalactone. researchgate.net The biotransformation of grapeseed oil by various lactic acid bacteria yielded δ-dodecalactone in concentrations ranging from 0.046 to 1.33 mg/L. nih.gov These examples highlight the broad range of productivities, from the mg/L to g/L scale, that are achievable through biotechnological routes.

Table 1: Biotechnological Production of δ-Dodecalactone: Precursors and Yields

Microorganism/Enzyme System Precursor Product Reported Yield/Productivity Reference(s)
Clostridium tyrobutyricum 5-hydroxy-2-dodecenoic acid δ-Dodecalactone 13 g/L researchgate.net
Lactic Acid Bacteria (e.g., L. parafarraginis) Grapeseed Oil δ-Dodecalactone 0.046–1.33 mg/L nih.gov
Trichoderma viride Not specified δ-Dodecalactone Production identified mdpi.com
Transformation of Oleic Acid to γ-Dodecalactone

The microbial conversion of oleic acid into γ-dodecalactone is a multi-step process that has been demonstrated using various microorganisms. The general pathway begins with the hydration of oleic acid to form 10-hydroxystearic acid (10-HSA). nih.govtandfonline.com This intermediate is then metabolized through the β-oxidation cycle, which shortens the carbon chain. nih.gov This process ultimately yields 4-hydroxydodecanoic acid, which undergoes intramolecular esterification (lactonization) to form γ-dodecalactone. nih.gov

Table 1: Microbial Transformation of Oleic Acid to γ-Dodecalactone

Microorganism(s)SubstrateIntermediateFinal ProductReported Yield/Conversion
Isolated Bacterium + Saccharomyces cerevisiae (Baker's Yeast)Oleic Acid10-Hydroxystearic Acidγ-Dodecalactone22.5% overall yield from oleic acid. tandfonline.com
Lactic Acid Bacteria + Distiller's YeastOleic Acid10-Hydroxystearic Acidγ-DodecalactoneQualitatively confirmed conversion. tandfonline.com
Sporobolomyces odorusOleic AcidNot specifiedγ-DodecalactoneTrace amounts observed. researchgate.net
Micrococcus luteus PCM525Oleic Acid10-Hydroxystearic Acid, 10-Ketostearic Acid, 4-Ketolauric Acidγ-DodecalactoneComplete transformation of oleic acid after 2 days. mdpi.com
Transformation of Linoleic Acid to δ-Decalactone

The biosynthesis of δ-decalactone from linoleic acid is another significant biotransformation pathway. This process requires the initial conversion of linoleic acid into a hydroxylated intermediate, which can then enter the β-oxidation pathway. mdpi.com Research has demonstrated a one-pot reaction for producing δ-decalactone from linoleic acid by combining the enzymatic activity of linoleate 13-hydratase from Lactobacillus acidophilus with whole cells of the yeast Yarrowia lipolytica. researchgate.netresearchgate.net

In this system, the linoleate 13-hydratase catalyzes the hydration of linoleic acid to produce 13-hydroxy-9(Z)-octadecenoic acid. researchgate.net Subsequently, the Yarrowia lipolytica cells metabolize this hydroxy fatty acid through their β-oxidation pathway, leading to the formation of δ-decalactone. researchgate.net A study optimizing this one-pot reaction achieved a production of 1.9 g/L of δ-decalactone from 10 g/L of linoleic acid after 18 hours, corresponding to a molar conversion yield of 31% and a productivity of 106 mg/L/h. researchgate.net This integrated approach showcases an effective method for producing δ-lactones from unsaturated fatty acid precursors. mdpi.comresearchgate.net

Table 2: One-Pot Biotransformation of Linoleic Acid to δ-Decalactone

BiocatalystsSubstrateIntermediateFinal ProductConcentration/YieldTime
Linoleate 13-hydratase (from L. acidophilus) + Whole cells of Y. lipolyticaLinoleic Acid (10 g/L)13-hydroxy-9(Z)-octadecenoic acidδ-Decalactone1.9 g/L (31% molar yield)18 h researchgate.net
Conversion of Ricinoleic Acid to γ-Decalactone

The biotransformation of ricinoleic acid (12-hydroxy-octadec-9-enoic acid), the primary component of castor oil, into γ-decalactone is a well-established biotechnological process. tandfonline.comresearchgate.net Various yeast species, including Yarrowia lipolytica and Saccharomyces cerevisiae, are capable of performing this conversion. tandfonline.comresearchgate.net The process relies on the yeast's peroxisomal β-oxidation pathway. researchgate.net

Ricinoleic acid, an 18-carbon hydroxy fatty acid, undergoes four successive cycles of β-oxidation. tandfonline.com Each cycle shortens the carbon chain by two carbons, ultimately leading to the formation of 4-hydroxydecanoic acid. tandfonline.comresearchgate.net This C10-hydroxy fatty acid precursor then undergoes spontaneous intramolecular cyclization to yield the high-value aroma compound, γ-decalactone. tandfonline.comresearchgate.net Researchers have explored various strategies to enhance the efficiency of this biotransformation. One approach involves the addition of L-carnitine to the culture medium, which was found to stimulate the import of the fatty acid substrate into the yeast cells, shortening the biotransformation period by approximately 10 hours and increasing γ-decalactone production by 19.5% in S. cerevisiae. tandfonline.com Another study utilized expanded vermiculite (B1170534) as a carrier for ricinoleic acid, which improved its distribution in the medium and resulted in a conversion rate of 88.3% at 60 hours. jmb.or.kr

Microorganisms Utilized in Biotransformation
Yarrowia lipolytica: Genetic Engineering and Process Optimization

The non-conventional oleaginous yeast Yarrowia lipolytica is a prominent microorganism in the production of lactones from fatty acids. researchgate.netmdpi.com Its status as a GRAS (Generally Recognized As Safe) organism makes it suitable for food-grade applications. researchgate.net Y. lipolytica is particularly effective due to its ability to grow on hydrophobic substrates like oils and fatty acids and its highly active β-oxidation pathway, which is essential for shortening the carbon chains of fatty acid precursors. tandfonline.commdpi.com

Wild-type strains are widely used in the biotransformation of ricinoleic acid from castor oil to produce γ-decalactone. researchgate.netmdpi.com Furthermore, Y. lipolytica is a key component in two-pot or one-pot processes, where it performs the β-oxidation of hydroxy fatty acids that have been previously generated by other microorganisms, such as in the production of δ-decalactone from linoleic acid. researchgate.netmdpi.com

Significant advancements have been achieved through the metabolic engineering of Y. lipolytica. mdpi.comresearchgate.net Since this yeast lacks the enzymes to hydroxylate common fatty acids, researchers have introduced heterologous genes to confer this ability. By engineering strains to express hydroxylases, it has become possible to produce lactones from abundant non-hydroxylated fatty acids. researchgate.net For instance, engineered strains can now produce γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid. researchgate.net Through further metabolic engineering and process optimization in a fed-batch bioreactor, one engineered strain achieved a γ-dodecalactone titer of 282 mg/L, demonstrating the potential to create sustainable fermentation processes for these valuable compounds. researchgate.net

Table 3: Engineered Yarrowia lipolytica for Lactone Production

Engineering StrategySubstrateProductKey Outcome
Expression of heterologous hydroxylases and long-chain-specific oxidases.Oleic Acidγ-DodecalactoneAchieved 282 mg/L in a fed-batch bioreactor. researchgate.net
Engineered β-oxidation pathway.Linoleic Acidδ-DecalactoneDemonstrated novel production pathway from a non-hydroxylated fatty acid. researchgate.net
Expression of 2-pyrone synthase gene.GlucoseTriacetic Acid LactoneYielded titers of 2.6 g/L, showing versatility for producing other platform chemicals. nih.govnih.gov
Lactobacillus plantarum: Biocatalytic Activity and Selectivity

Lactobacillus plantarum is a lactic acid bacterium that plays a crucial biocatalytic role in the initial step of lactone synthesis from unsaturated fatty acids. mdpi.com Its primary function in this context is the hydration of double bonds in fatty acids to produce hydroxy fatty acid precursors. tandfonline.commdpi.com Several strains of lactic acid bacteria possess this oleate (B1233923) hydratase activity, but L. plantarum has been identified as particularly efficient. mdpi.com

In screening studies comparing five different Lactobacillus strains, L. plantarum demonstrated the highest biocatalytic ability to hydrate (B1144303) oleic acid into 10-hydroxystearic acid. mdpi.com It achieved a biotransformation efficiency of over 60% (65.7% after 48 hours and 67.2% after 96 hours). mdpi.com This selectivity and high activity make it an ideal candidate for the first stage of a two-pot biotransformation process. mdpi.comresearchgate.net In such a system, L. plantarum is cultured under anaerobic conditions to produce the hydroxy fatty acid, which is then transferred to an aerobic culture of a yeast like Yarrowia lipolytica for the subsequent β-oxidation and lactonization steps to produce compounds like γ-dodecalactone. mdpi.comresearchgate.net

Table 4: Oleic Acid Hydration Efficiency by Lactic Acid Bacteria

Bacterial StrainBiotransformation Efficiency to 10-HSA (%) after 96h
Lactobacillus plantarum67.2 ± 0.8 mdpi.com
Lactobacillus buchneri29.0 ± 1.4 mdpi.com
Other tested strains (L. acidophilus, L. casei, L. lactis)30–40 mdpi.com
Micrococcus luteus: Conversion of Oleic Acid

Micrococcus luteus has been identified as a remarkable bacterium capable of performing the complete one-pot transformation of oleic acid into the valuable flavor compound γ-dodecalactone. mdpi.comnih.gov Unlike processes that require separate microorganisms for hydration and β-oxidation, certain strains of M. luteus possess all the necessary enzymatic machinery for the entire conversion pathway. researchgate.netmdpi.com This capability significantly simplifies the production process and reduces costs. mdpi.comnih.gov

The biotransformation pathway in M. luteus PCM525 has been clearly established. mdpi.comresearchgate.net It proceeds as follows:

Hydration: Oleic acid is first hydrated to form 10-hydroxystearic acid (10-HSA). mdpi.com

Oxidation: The 10-HSA is then oxidized by an alcohol dehydrogenase to 10-ketostearic acid. mdpi.comacs.org

β-Oxidation: The 10-ketostearic acid undergoes three cycles of β-oxidation, shortening the carbon chain to yield 4-ketolauric acid. researchgate.netmdpi.com

Reduction and Cyclization: Finally, the 4-ketolauric acid is reduced and cyclizes to form γ-dodecalactone. mdpi.com

This single-organism approach represents a significant advancement, particularly for producing natural lactones with non-genetically modified organisms (non-GMO), which is often preferred by consumers. mdpi.comnih.gov Studies have shown that M. luteus PCM525 can achieve complete transformation of oleic acid within two days of biotransformation. mdpi.com

Candida species: Ricinoleic Acid Catabolism

The catabolism of ricinoleic acid by certain species of the genus Candida has been a subject of study for the production of lactones. mdpi.com The fundamental process relies on the shortening of a hydroxy fatty acid chain through the β-oxidation pathway, followed by spontaneous lactonization. mdpi.com While much of the early research focused on the production of γ-decalactone from the intermediate 4-hydroxydecanoic acid, the principle can be applied to produce different lactones by using fatty acids with the hydroxyl group at different positions. mdpi.comasm.org The biotransformation process in Candida involves the peroxisomal β-oxidation pathway, which systematically removes two-carbon units from the fatty acid chain. nih.govidosi.org For δ-dodecalactone production, a substrate with a hydroxyl group at the appropriate position would be required to yield a 5-hydroxydodecanoic acid intermediate, which would then undergo cyclization.

Table 1: Overview of Ricinoleic Acid Catabolism in Candida species

StepDescriptionKey Enzymes/PathwaysPrecursor/IntermediateProduct
1Substrate UptakeFatty acid transportersRicinoleic AcidIntracellular Ricinoleic Acid
2Chain Shorteningβ-oxidation pathwayRicinoleic Acid4-hydroxydecanoic acid (for γ-decalactone)
3LactonizationSpontaneous or enzyme-mediated4-hydroxydecanoic acidγ-Decalactone
Sporobolomyces odorus: Biosynthesis from Linoleic Acid

The yeast Sporobolomyces odorus (now reclassified as Sporidiobolus odorus) is known for its ability to produce various lactones, including δ-decalactone, from unsaturated fatty acids like linoleic acid. globalauthorid.comfao.org Studies have demonstrated that the conversion of linoleic acid (C18:2) into δ-decalactone involves initial chemical transformations, such as hydroperoxidation, before entering the β-oxidation pathway. mdpi.com The introduction of the necessary hydroxyl group is a critical step, and it is suggested that enzymes like lipoxygenases, epoxygenases/epoxyhydrolases, or hydratases are responsible. mdpi.com Specifically, a 13-lipoxygenase-peroxidase pathway has been implicated in the formation of δ-decalactone from linoleic acid. mdpi.com Subsequent β-oxidation cycles shorten the hydroxylated fatty acid chain to the C10 intermediate, 5-hydroxydecanoic acid, which then lactonizes to form δ-decalactone. fao.orgresearchgate.net

Table 2: Biosynthesis of δ-Dodecalactone in Sporobolomyces odorus

PrecursorKey TransformationResulting IntermediateFinal Product
Linoleic AcidHydroxylation/HydroperoxidationHydroxyoctadecadienoic acidδ-Decalactone
Other Bacterial Genera (Pseudomonas, Proteus, Cellulomonas, Xanthomonas, Acetobacter)

Several bacterial genera have been identified for their capacity to produce δ-decalactone, primarily through the microbial reduction of massoia lactone. google.comepo.org Genera such as Pseudomonas, Proteus, Cellulomonas, Xanthomonas, and Acetobacter have demonstrated this ability. google.comepo.orggoogle.com Specific strains like Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas putida, Proteus vulgaris, Cellulomonas biazotea, Xanthomonas maltophilia, and Acetobacter xylinum are noted for their efficiency in this biotransformation. google.comepo.org This process offers an alternative route to δ-decalactone, starting from a different precursor than the fatty acid-based pathways. googleapis.com

Table 3: Bacterial Genera Involved in δ-Dodecalactone Production

Bacterial GenusMethod of Production
PseudomonasMicrobial reduction of massoia lactone
ProteusMicrobial reduction of massoia lactone
CellulomonasMicrobial reduction of massoia lactone
XanthomonasMicrobial reduction of massoia lactone
AcetobacterMicrobial reduction of massoia lactone

De Novo Biosynthesis Pathways

De novo biosynthesis represents a more sustainable approach to lactone production, where microorganisms synthesize these compounds from simple carbon sources like sugars, rather than requiring specific fatty acid precursors. mdpi.com This process involves a series of integrated enzymatic steps.

Enzymatic Hydroxylation of Unsaturated Fatty Acids (e.g., Oleate Hydratase Enzymes)

A crucial step in the biosynthesis of lactones from non-hydroxylated fatty acids is the introduction of a hydroxyl group. nih.gov Oleate hydratase enzymes (EC 4.2.1.53) are key to this transformation, catalyzing the regioselective hydration of double bonds in unsaturated fatty acids. nih.govmdpi.comresearchgate.net These enzymes can convert oleic acid into 10-hydroxystearic acid, a precursor for γ-lactones. nih.govresearchgate.net The action of these hydratases is essential for creating the necessary hydroxy fatty acid intermediates that can then be further processed by the cell's metabolic machinery. mdpi.com For instance, oleate hydratases from Stenotrophomonas maltophilia have been identified and characterized for their efficiency in this conversion. nih.gov

Chain-Shortening Mechanisms via β-Oxidation

Once a hydroxy fatty acid is formed, its carbon chain is shortened through the β-oxidation pathway. openstax.org This catabolic process occurs in a cyclical manner, removing a two-carbon acetyl-CoA unit in each cycle. openstax.orgwikipedia.org The pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.org In the context of lactone biosynthesis, the β-oxidation machinery shortens the hydroxylated fatty acid to a specific chain length. nih.gov For δ-dodecalactone, this would involve the shortening of a hydroxylated C18 fatty acid, for example, down to a 5-hydroxydodecanoyl-CoA intermediate. The efficiency of this process can be influenced by the specificity of the acyl-CoA oxidase enzymes involved. nih.gov

Lactonization Processes

The final step in the formation of δ-dodecalactone is the intramolecular cyclization of the corresponding 5-hydroxycarboxylic acid precursor. mdpi.com This process, known as lactonization, can occur spontaneously, particularly under acidic conditions, or it may be facilitated by enzymes. mdpi.comasm.org The precursor, a hydroxyacyl-CoA, is typically hydrolyzed to the free hydroxy acid, which then forms the stable five-membered ring of the δ-lactone. The accumulation of the lactone is often observed after the active growth phase of the microorganism. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Heterologous Gene Expression for Long-Chain-Specific Oxidases

A key strategy in the metabolic engineering of microorganisms for lactone production is the expression of genes from other organisms (heterologous expression) that encode enzymes with desired specificities. For δ-dodecalactone production, the focus has been on acyl-CoA oxidases (POX) and cytochrome P450 monooxygenases (CYPs), which are crucial for the hydroxylation and subsequent β-oxidation of fatty acids.

In the yeast Yarrowia lipolytica, a well-established host for lactone production, the native β-oxidation pathway can be engineered to favor the accumulation of specific chain-length precursors. researchgate.net By replacing native acyl-CoA oxidases with a heterologous long-chain-specific oxidase, the degradation of hydroxylated fatty acids can be tailored to yield the C12 precursor required for γ-dodecalactone. researchgate.net A similar principle applies to δ-dodecalactone, where the selection of appropriate enzymes is critical. For instance, CYP505E3 and CYP116B46 have been identified for their ability to hydroxylate dodecanoic acid at the C5 position, a key step in forming δ-dodecalactone. acs.org

Research has demonstrated that expressing a heterologous oxidase from Rhinolophus sinicus (RsAcox2) in Y. lipolytica led to a significant increase in γ-dodecalactone production from oleic acid because RsAcox2 preferentially acts on acyl-CoAs of 14 carbons and longer. researchgate.net This strategy prevents the further breakdown of the desired C12 precursor. researchgate.net Similarly, engineering Ashbya gossypii by replacing its native acyl-CoA oxidase with a long-chain specific one from Y. lipolytica has been shown to fine-tune the biosynthesis towards a specific lactone, demonstrating the potential of this approach for δ-dodecalactone as well. nih.gov

The table below summarizes the impact of expressing heterologous oxidases on lactone production in engineered yeast strains.

Host OrganismHeterologous GeneSubstrateProductImprovementReference
Yarrowia lipolyticaRsAcox2 (from Rhinolophus sinicus)Oleic Acidγ-Dodecalactone6-fold increase researchgate.net
Ashbya gossypiiPOX2 (from Yarrowia lipolytica)Glucoseγ-Decalactone>99% relative production nih.gov
Optimization of Fermentation Conditions (e.g., Fed-Batch Strategies, Oxygen Transfer Rate)

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of δ-dodecalactone. Key parameters that are often manipulated include nutrient feeding strategies, oxygen supply, pH, and temperature.

Fed-batch strategies have proven to be highly effective in overcoming substrate inhibition and toxicity, which are common issues in lactone production. core.ac.uk By intermittently or continuously feeding the substrate (e.g., fatty acids) and other essential nutrients, it is possible to maintain optimal concentrations in the bioreactor, leading to higher product titers. For example, a fed-batch strategy with intermittent feeding of methyl ricinoleate (B1264116) in Y. lipolytica cultures resulted in a significant increase in γ-decalactone concentration compared to batch fermentation. core.ac.uk A stepwise fed-batch addition of castor oil also led to a twofold increase in γ-decalactone production. core.ac.uk In a fed-batch bioreactor, an engineered strain of Y. lipolytica produced 282 mg/L of γ-dodecalactone. researchgate.net These principles are directly applicable to δ-dodecalactone production to enhance yields.

The oxygen transfer rate (OTR) is another critical factor, as the β-oxidation pathway, which is central to lactone formation, is an aerobic process. core.ac.ukfrontiersin.org Enhancing the OTR through increased agitation or aeration can significantly boost the production of lactones. frontiersin.org Studies on γ-decalactone have shown a direct correlation between OTR and production levels. uminho.pt

The following table presents data on the optimization of fermentation conditions for lactone production.

MicroorganismStrategySubstrateProductTiter/ProductivityReference
Yarrowia lipolytica W29Step-wise fed-batchMethyl Ricinoleateγ-Decalactone0.043 g L⁻¹ h⁻¹ core.ac.uk
Yarrowia lipolytica MTLY40-2PStep-wise fed-batchCastor Oilγ-Decalactone~7 g L⁻¹ core.ac.uk
Engineered Y. lipolyticaFed-batch bioreactorOleic Acidγ-Dodecalactone282 mg/L researchgate.net
Yarrowia lipolytica W29Batch, optimized OTRCastor Oilγ-Decalactone215 ± 19 mg L⁻¹ h⁻¹ uminho.pt
Recombinant E. coli LSBJFed-batchDecanoic AcidPoly(3-hydroxydecanoate)20.1 g L⁻¹ nih.gov
Tolerance Evolution in Microbial Strains

This process selects for mutants with enhanced tolerance, which can then be used for more robust and efficient production. nih.gov For example, evolution experiments with Lactococcus lactis have successfully increased its tolerance to ethanol, a common fermentation product. asm.org While specific studies on tolerance evolution for δ-dodecalactone are not extensively detailed, the principles have been applied to improve tolerance to related compounds and harsh fermentation conditions. nih.govresearchgate.net For instance, engineering Saccharomyces cerevisiae by overexpressing genes like HAA1 and PRS3 has improved its tolerance to weak acids present in industrial hydrolysates. nih.gov Such strategies hold promise for developing more resilient δ-dodecalactone production strains.

Two-Pot Biosynthesis Processes

Two-pot biosynthesis , also referred to as a two-stage or sequential process, involves using different microorganisms or enzymatic systems in separate, sequential steps to carry out a multi-step biotransformation. This approach is particularly useful when the optimal conditions for different reaction steps are incompatible, or when different organisms are specialized for specific conversions.

A notable application of this strategy is in the production of lactones from non-hydroxylated fatty acids. mdpi.com For instance, the synthesis of γ-dodecalactone from oleic acid has been achieved in a two-pot process. mdpi.com In the first pot, a microorganism like Lactobacillus plantarum is used to hydrate the oleic acid, introducing a hydroxyl group to form 10-hydroxystearic acid under anaerobic conditions. mdpi.com In the second pot, an oleaginous yeast such as Yarrowia lipolytica takes over. Under aerobic conditions, it utilizes its β-oxidation pathway to shorten the chain of the hydroxy fatty acid and subsequently form the γ-dodecalactone. mdpi.com This process has been demonstrated to yield approximately 1.7 g of γ-dodecalactone per cubic decimeter from rapeseed cake, highlighting its potential for valorizing waste materials. mdpi.com

Another example involves a two-pot, two-step cascade for producing γ- and δ-lactones from fatty acids using enzymes. acs.org The first step utilizes an unspecific peroxygenase (UPO) for the initial hydroxylation of the fatty acid. The second step employs an alcohol dehydrogenase (ADH) to reduce the over-oxidized oxo acids back to the desired hydroxy acids, which then lactonize. acs.org This bienzymatic cascade has achieved near-complete conversion of the intermediate oxo acids. acs.org

The table below outlines examples of two-pot biosynthesis processes for lactone production.

Process StepMicroorganism/EnzymeFunctionSubstrateIntermediate/ProductReference
Pot 1 Lactobacillus plantarumHydration of oleic acidRapeseed Cake (source of Oleic Acid)10-Hydroxystearic Acid mdpi.com
Pot 2 Yarrowia lipolyticaβ-oxidation and lactonization10-Hydroxystearic Acidγ-Dodecalactone mdpi.com
Pot 1 Unspecific Peroxygenase (UPO)In-chain hydroxylationFatty Acids (C8-C12)Hydroxy and Oxo Fatty Acids acs.org
Pot 2 Alcohol Dehydrogenase (ADH)Reduction of oxo acidsOxo Fatty Acidsγ- and δ-Lactones acs.org

Advanced Analytical Methodologies for δ Dodecalactone

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like δ-dodecalactone from complex matrices. Both gas and liquid chromatography are employed, each offering distinct advantages for different analytical objectives.

Gas chromatography is a primary technique for the analysis of volatile compounds such as δ-dodecalactone. google.com It is frequently used for the determination of this and other lactones in various food and consumer products. google.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the definitive identification and quantification of δ-dodecalactone. mdpi.comresearchgate.net The gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and provides a mass spectrum for each component, which serves as a molecular fingerprint. nih.gov

In one study, the structure of an antifungal compound isolated from Lactobacillus plantarum AF1 was elucidated using GC-MS. The active compound was confirmed to be δ-dodecalactone by comparing its gas chromatographic retention time and mass spectrum with that of a commercial standard. researchgate.net This methodology has also been applied to quantify δ-dodecalactone in diverse matrices such as yogurt and fishmeal. mdpi.comsigmaaldrich.com For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was used to analyze volatile organic compounds in fishmeal, where δ-dodecalactone was detected and its concentration trend was monitored during storage. mdpi.com The NIST database provides reference mass spectra for δ-dodecalactone, which is crucial for its identification in experimental samples. nist.gov

Table 1: GC-MS applications for δ-Dodecalactone analysis

Application Sample Matrix Key Findings References
Structural Elucidation Lactobacillus plantarum AF1 Culture Confirmed the identity of an antifungal compound as δ-dodecalactone. researchgate.net
Quantification Yogurt Used as an analytical standard for quantification. sigmaaldrich.com
Volatile Profiling Fishmeal Detected and monitored δ-dodecalactone levels during storage. mdpi.com
General Analysis Various GC-MS is a standard method for identifying bioactive compounds in plant extracts. notulaebotanicae.ro
Wine Analysis Wine Identified δ-dodecalactone as a component in brandy for the first time. researchgate.net

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like an MS) and an olfactometry port, where a trained analyst can sniff and describe the aroma of each separated component. jst.go.jp This method is invaluable for identifying which volatile compounds are responsible for the characteristic aroma of a sample. usda.gov

GC-O has been instrumental in characterizing the aroma profiles of various food products where δ-dodecalactone is a contributor. sigmaaldrich.comscientificlabs.ie For example, it has been used to analyze aroma compounds in sweet whey powder. sigmaaldrich.comscientificlabs.ie In a study on Flammulina filiformis (enoki mushrooms), δ-dodecalactone was identified as a reference standard for a "sweet" aroma descriptor in the sensory panel's assessment. nih.gov This technique helps in pinpointing the specific sensory contribution of δ-dodecalactone among a multitude of other volatile substances. jst.go.jp

Many aroma compounds, including δ-dodecalactone, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can have distinct sensory properties. Chirospecific gas chromatography is used to separate and quantify these individual enantiomers. This is typically achieved using a chiral stationary phase in the GC column.

Research has demonstrated the use of chirospecific GC-MS for the quantitative determination of lactone enantiomers. researchgate.net For δ-lactones, it has been observed that increasing the carbon chain length from δ-octalactone to δ-dodecalactone leads to a higher enantiomeric excess in certain enzymatic kinetic resolutions. researchgate.net Specifically, using a lipase (B570770) from Pseudomonas species resulted in very high enantiomeric excesses (greater than 99% ee) for δ-undecalactone and δ-dodecalactone. researchgate.net This type of analysis is crucial for authenticity assessment and for understanding the biogenesis of these compounds in natural products. unime.it

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) is also a valuable tool, particularly for the purification and analysis of less volatile or thermally sensitive compounds. google.com

Preparative HPLC is used to isolate and purify specific compounds from a mixture. A technique known as recycling preparative HPLC enhances the separation efficiency by passing the sample through the column multiple times. lcms.cz

A notable application of this method was the purification of an antifungal compound from Lactobacillus plantarum AF1, which was later identified as δ-dodecalactone. researchgate.net The process involved an initial solid-phase extraction followed by multiple cycles of preparative HPLC to isolate the active compound with high purity. researchgate.netresearchgate.net The chromatograms from this study show the progressive purification of the δ-dodecalactone fraction through successive recycling injections. researchgate.net This technique is particularly useful when standard preparative HPLC does not provide sufficient resolution to separate the target compound from closely eluting impurities. lcms.cz

Table 2: Chemical Compounds Mentioned

Compound Name
δ-Dodecalactone
δ-Decalactone
δ-Octalactone
δ-Undecalactone
γ-Decalactone
γ-Undecalactone
9-Octadecenamide
Acetaldehyde
Decanoic acid
δ-Tetradecalactone
1-Octen-3-ol
2-Penten-1-ol
3-Octanol
3-Octanone
Decanol
Ethyl 3-hexenoate
Nonanoic acid
Octanal
Terpineol
γ-Butyrolactone
γ-Caprolactone
γ-Heptalactone
γ-Octalactone
γ-Valerolactone
δ-Nonalactone
δ-Propiodecanolide
δ-Tetradecanolide
Cyclopentadecanolide
Octadecane
Ethanol
Benzene
Toluene
Xylene
Recycling Preparative HPLC for Purification

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. While specific UPLC methods focusing solely on δ-dodecalactone are not extensively detailed in readily available literature, the technique is widely applied to the analysis of complex mixtures containing lactones and other metabolites. researchgate.netresearchgate.net

UPLC is often coupled with high-resolution mass spectrometry (such as QTOF-MS) for comprehensive metabolic profiling. researchgate.netfrontiersin.org For instance, UPLC-Q-TOF-MS/MS has been used to analyze the composition of various extracts, where δ-decalactone (a related lactone) was identified as part of the metabolic profile. frontiersin.org The high efficiency of UPLC allows for the rapid separation of numerous compounds, setting the stage for their subsequent identification and quantification by the mass spectrometer. researchgate.net This approach is invaluable in metabolomics studies and in the analysis of complex food and biological samples where δ-dodecalactone might be one of many components of interest. researchgate.net

Spectrometric Techniques

Spectrometric methods are indispensable for the structural elucidation and quantification of δ-dodecalactone, providing detailed information on its mass and molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental tool for the analysis of δ-dodecalactone, capable of providing molecular weight and structural information, often with very high sensitivity. It is frequently coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). nist.govresearchgate.net

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique used for the accurate mass determination and structural analysis of compounds like δ-dodecalactone. In this method, ESI creates ions from the analyte in solution, which are then guided into the QTOF analyzer. The TOF component measures the mass-to-charge ratio (m/z) of the ions with very high accuracy, allowing for the determination of the elemental composition. igminresearch.comresearchgate.net

For δ-dodecalactone (C₁₂H₂₂O₂), the exact mass is 198.16198 Da. ESI-QTOF-MS analysis in positive ion mode typically detects the protonated molecule, [M+H]⁺, at m/z 199.1687. nih.gov Subsequent MS/MS fragmentation of this precursor ion provides structural information. A publicly available ESI-QTOF-MS/MS spectrum for δ-dodecalactone shows characteristic fragment ions that are useful for its identification. nih.gov

Table 2: ESI-QTOF-MS/MS Data for δ-Dodecalactone ([M+H]⁺)

Precursor Ion (m/z) Collision Energy (eV) Major Fragment Ions (m/z)
199.1687 10 181.1582, 163.1479, 125.0962, 107.0854, 97.1012

Data sourced from MassBank and PubChem. nih.gov

These high-resolution mass measurements are critical for distinguishing δ-dodecalactone from other compounds with the same nominal mass and for confirming its identity in complex samples. igminresearch.com

Tandem mass spectrometry (MS/MS), particularly when performed on a triple quadrupole (QqQ) instrument, is the gold standard for the quantitative analysis of trace-level compounds due to its exceptional sensitivity and selectivity. researchgate.netgcms.cz The technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of δ-dodecalactone), the second quadrupole fragments it, and the third quadrupole monitors for a specific product ion. This process filters out chemical noise, enabling accurate quantification even in complex matrices. researchgate.net

While many studies use Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for lactone analysis, the principles are directly applicable to LC-MS/MS. researchgate.netnih.gov For instance, a GC-QqQ-MS/MS method was developed for the quantification of various lactones in wine. researchgate.net Similarly, the enantiomeric distribution of lactones, including (R)-δ-dodecalactone, was quantified in butter and margarine using enantioselective GC-MS, demonstrating the power of mass spectrometry for analyzing specific stereoisomers. nih.gov The high selectivity of MS/MS minimizes the need for perfect chromatographic separation, making it a robust tool for routine analysis in food and flavor industries. researchgate.netgoogle.com

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including δ-dodecalactone. charite.de It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For δ-dodecalactone, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would characteristically show signals for the protons on the carbon adjacent to the ring oxygen (δ ~4.3 ppm), the protons alpha to the carbonyl group (δ ~2.6 ppm), and a complex series of signals for the methylene (B1212753) groups of the heptyl side chain and the remaining ring protons. nih.gov

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield chemical shift (e.g., ~170 ppm), the carbon attached to the ring oxygen (C-O, ~80 ppm), and the various aliphatic carbons of the ring and side chain. nih.gov Public databases provide predicted and some experimental NMR data for δ-dodecalactone and related compounds. nih.govhmdb.cachemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for δ-Dodecalactone

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~172.5
CH-O ~4.2 ~81.0
CH₂ α to C=O ~2.4 ~29.5
Other Ring CH₂ ~1.5 - 1.9 ~18.5, ~28.0
Side Chain CH₂/CH₃ ~0.9 - 1.4 ~14.0, ~22.5, ~25.0, ~29.0, ~31.8, ~36.0

Note: These are generalized predicted values. Actual experimental values can vary based on solvent and other conditions. hmdb.ca

Together, 1D and 2D NMR experiments can fully assign the structure of δ-dodecalactone and confirm its identity without ambiguity.

1D and 2D NMR Experiments for Structural Elucidation

The definitive structure of δ-dodecalactone is unequivocally established through the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.orgmdpi.com These powerful techniques provide detailed information about the molecule's carbon skeleton, the placement of functional groups, and the connectivity between atoms. omicsonline.orgweebly.com

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. weebly.com

For more complex structures and unambiguous assignments, 2D NMR experiments are indispensable. omicsonline.orguni-duesseldorf.de Key 2D techniques used in the elucidation of lactone structures include:

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the carbon chain of the heptyl group and the atoms within the tetrahydropyran (B127337) ring. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It provides the final pieces of the structural puzzle by connecting the heptyl side chain to the lactone ring and confirming the position of the carbonyl group relative to the ring's ether oxygen. mdpi.comresearchgate.net

The collective data from these experiments allow for the complete and confident assignment of every proton and carbon atom in the δ-dodecalactone molecule.

Table 1: Representative NMR Data for Long-Chain δ-Lactone Structures Note: Data is analogous to δ-dodecalactone and based on reported values for similar long-chain δ-lactones like δ-hexadecalactone. Actual chemical shifts for δ-dodecalactone may vary slightly.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC CorrelationsKey COSY Correlations
C(1) -~172.0H-C(2), H-C(5)-
C(2) ~2.50 (m)~29.5-H-C(3)
C(3) ~1.85 (m)~18.5H-C(2), H-C(4), H-C(5)H-C(2), H-C(4)
C(4) ~1.55 (m)~27.8H-C(2), H-C(3), H-C(5), H-C(6)H-C(3), H-C(5)
C(5) ~4.25 (m)~80.6H-C(4), H-C(6), H-C(7)H-C(4), H-C(6)
C(6) ~1.65 (m)~35.9H-C(5), H-C(7), H-C(8)H-C(5), H-C(7)
C(7)-C(11) ~1.25-1.45 (m)~22-32--
C(12) ~0.88 (t)~14.1H-C(10), H-C(11)H-C(11)

Source: Adapted from research on long-chain lactone structural elucidation. mdpi.comresearchgate.net

Quantitative ¹H NMR (q-H NMR) for Purity Determination

Quantitative ¹H NMR (qHNMR) serves as a primary analytical method for determining the absolute purity of δ-dodecalactone without the need for an identical reference standard of the analyte. mdpi.comnih.gov The principle of qHNMR is based on the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei contributing to that signal. emory.edudefence.gov.au

The methodology involves accurately weighing both the δ-dodecalactone sample and a high-purity internal calibrant (standard) into an NMR tube, followed by the addition of a deuterated solvent. acs.org The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. defence.gov.au

The formula used for calculating purity is:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I : Integral value of the signal

N : Number of protons giving rise to the signal

MW : Molecular weight

m : Mass

P : Purity of the standard

analyte : δ-Dodecalactone

std : Internal Standard

For the results to be accurate and precise, several experimental parameters must be carefully controlled.

Table 2: Key Experimental Parameters for Absolute qHNMR Purity Determination

ParameterRequirement/ConsiderationRationale
Internal Standard High purity (>99%), chemically stable, non-reactive with the sample, has signals that do not overlap with analyte signals.Ensures the reference for quantification is accurate and does not interfere with the measurement. defence.gov.au
Analyte/Standard Signals Use of well-resolved, singlet signals if possible, away from impurities or solvent signals.Minimizes integration errors caused by signal overlap. nih.gov
Relaxation Delay (d1) Must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both analyte and standard).Ensures complete relaxation of all relevant protons between scans, which is critical for accurate signal integration. nih.gov
Weighing Use of an analytical balance with high accuracy (e.g., 0.01 mg).The masses of the analyte and standard are critical variables in the purity equation. acs.org
Solvent Must fully dissolve both the analyte and the standard.Ensures a homogeneous solution, which is necessary for accurate NMR measurements.
Data Processing Consistent and careful phasing and baseline correction.Crucial for obtaining accurate integral values from the spectrum. acs.org

Source: Adapted from guidelines for quantitative NMR. defence.gov.auacs.org

Sample Preparation and Extraction Methods

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation, concentration, and purification of δ-dodecalactone from complex matrices. researchgate.netresearchgate.net This method offers several advantages, including operational simplicity, reduced solvent consumption, and short processing times. researchgate.net

The technique operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target analytes, like δ-dodecalactone, are retained on the sorbent while other matrix components pass through. The analyte is then recovered by eluting the cartridge with a small volume of a suitable solvent.

In the context of δ-dodecalactone analysis, SPE has been successfully applied for cleanup and purification. For instance, an antifungal compound produced by Lactobacillus plantarum AF1 was purified using SPE and identified as δ-dodecalactone. researchgate.net In another application, SPE using an aminopropyl-bonded silica (B1680970) phase was proposed as a clean-up step to effectively remove interfering free fatty acids from samples containing δ-lactones, thereby improving subsequent analysis by gas chromatography. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly sensitive method for the extraction and pre-concentration of volatile and semi-volatile compounds, including δ-dodecalactone, from various sample matrices. nih.govresearchgate.net In HS-SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase) above a heated and agitated sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govnih.gov Numerous studies have focused on optimizing these parameters for the analysis of lactones in different food and biological matrices.

Table 3: Optimized HS-SPME Conditions for Lactone Analysis from Various Studies

Fiber TypeExtraction Temperature (°C)Extraction Time (min)Sample Matrix
DVB/CAR/PDMS47.5433.63Margarine
Carboxen/PDMS5060Surface-ripened cheeses
DVB/CAR/PDMS6015Fermented vegetable oil
DVB/CAR/PDMS6040Various natural products

DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane Source: Data compiled from multiple optimization studies. researchgate.netnih.govnih.govmdpi.com

While HS-SPME is effective, research comparing different extraction techniques for sheep milk volatiles found that it was only able to extract trace levels of δ-dodecalactone, whereas techniques with direct sample immersion like Stir Bar Sorptive Extraction (SBSE) were more sensitive for lactones. mdpi.com

Extraction and Distillation Techniques

Traditional solvent extraction and distillation remain fundamental and effective methods for the large-scale isolation and purification of δ-dodecalactone, particularly from fermentation broths or reaction mixtures. google.comgoogleapis.com

Solvent Extraction: This process involves using a water-immiscible organic solvent to selectively extract δ-dodecalactone from an aqueous medium. The choice of solvent is critical for achieving high extraction efficiency. Following fermentation, the broth containing δ-dodecalactone can be extracted with solvents like butyl acetate (B1210297) or diisopropyl ether. google.comgoogleapis.com For example, one patented method describes extracting the fermentation broth with an equal volume of butyl acetate, followed by stirring at 30-40°C for 1-2 hours. After allowing the phases to separate, the upper organic (oil) phase containing the lactone is collected for further purification. googleapis.com

Distillation and Rectification: After extraction, the solvent is typically removed by evaporation, often under reduced pressure. The remaining crude product, which contains δ-dodecalactone, is then purified by distillation. google.com Vacuum distillation is commonly employed to separate the lactone from less volatile impurities, with fractions collected at specific temperature and pressure ranges. asianpubs.org For achieving high purity, a process of rectification (fractional distillation) is used. In one documented process, after solvent recovery, the crude material was transferred to a rectification tower where temperature control allowed for the collection of a δ-dodecalactone fraction with 98% purity. googleapis.com Distillation-extraction using a Deryng apparatus with cyclohexane (B81311) as the extracting agent is another integrated technique used for isolating volatile compounds from fungal cultures. ejpau.media.pl

Biological Activities and Mechanisms

Antimicrobial Activities

Delta-dodecalactone, a naturally occurring lactone, has demonstrated a range of antimicrobial activities, showing potential as a protective agent against various microorganisms.

Antifungal Properties Against Molds

Research has highlighted the potent antifungal capabilities of this compound, particularly against common molds. Studies have shown its strong inhibitory effects on several species of Aspergillus, including A. flavus, A. fumigatus, A. petrakii, A. ochraceus, and A. nidulans. researchgate.netnih.gov Additionally, it has proven effective against Penicillium roqueforti, a fungus widely used in cheesemaking. researchgate.netnih.gov The antifungal activity of lactones like this compound is a subject of ongoing research, with some studies suggesting that the structure of the lactone ring and the length of its side chain play a crucial role in its efficacy. researchgate.net

Antibacterial Activities

While its antifungal properties are more pronounced, this compound also exhibits antibacterial activity. researchgate.netnih.gov However, its potency against bacteria is generally considered to be less than its effectiveness against fungi. researchgate.netnih.gov Studies have indicated that Gram-positive bacteria are generally more susceptible to the antimicrobial effects of compounds like this compound compared to Gram-negative bacteria. nih.govnih.gov The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, is thought to provide a barrier against hydrophobic compounds, making them more resistant. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For this compound, MIC values have been determined against a variety of fungi and bacteria, with reported ranges from 350 to 6,250 μg/ml. researchgate.netnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Microorganism Type MIC (μg/mL) Reference
Aspergillus flavus Mold 350 researchgate.net
Aspergillus fumigatus Mold 700 researchgate.net
Aspergillus petrakii Mold 700 researchgate.net
Aspergillus ochraceus Mold 700 researchgate.net
Aspergillus nidulans Mold 700 researchgate.net
Penicillium roqueforti Mold 350 researchgate.net
Candida albicans Yeast >6,250 researchgate.net
Listeria monocytogenes Bacteria 3,125 researchgate.net
Staphylococcus aureus Bacteria 3,125 researchgate.net
Bacillus subtilis Bacteria 3,125 researchgate.net
Salmonella Typhimurium Bacteria 6,250 researchgate.net
Escherichia coli Bacteria >6,250 researchgate.net

Potential as Biopreservative

The demonstrated antimicrobial activities of this compound, coupled with its pleasant, fruity organoleptic characteristics, suggest its potential as a biopreservative in the food industry. researchgate.netnih.gov The use of naturally derived antimicrobial compounds is gaining interest as an alternative to synthetic chemical additives. researchgate.net Lactic acid bacteria (LAB), some of which produce compounds like this compound, are being explored for their role as bioprotective cultures in food products. frontiersin.org The ability of such compounds to inhibit the growth of spoilage molds and bacteria can contribute to extending the shelf life and enhancing the safety of food products. researchgate.netnih.govfrontiersin.org

Ecological and Pheromonal Roles

Beyond its antimicrobial properties, this compound plays a significant role in the chemical communication of various organisms, particularly insects.

Role in Insect Communication (e.g., Lepidopteran Pheromones)

In the world of insects, chemical signals are crucial for a variety of behaviors, including mating. researchgate.net this compound has been identified as a component of pheromones in certain Lepidopteran species. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, it is a male-specific compound found in the hairpencils of the noctuid moth Chloridea virescens. nih.gov Research suggests that the amount of this compound in the hairpencils of these moths is positively correlated with their pupal mass, which is an indicator of male quality. nih.gov This correlation implies that females may use the quantity of this compound as a cue to assess the fitness of a potential mate. nih.gov

Furthermore, studies on the codling moth, Cydia pomonella, have revealed that a specific female-biased chemoreceptor, CpomOR22, responds to this compound, among other volatile compounds. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua This finding suggests a role for this lactone in the chemosensory system of female moths, potentially influencing their behavior. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua The biosynthesis of pheromones in moths is a complex process, often involving multiple enzymatic steps, and the presence of compounds like this compound highlights the diversity of chemical structures utilized in insect communication. nih.gov

Influence on Female Mate Choice

Dietary Origin and Sequestration in Organisms

The production of δ-dodecalactone in male Chloridea virescens is linked to their diet, but in a different manner than some other pheromone components. While the larval diet was not found to affect the levels of δ-dodecalactone in adult males, adult feeding did have a significant impact. uva.nlresearchgate.netnih.gov Specifically, adult males that were fed sugar-water had higher levels of δ-dodecalactone in their hairpencils compared to those fed only plain water. uva.nlresearchgate.netnih.gov This suggests that the precursors for δ-dodecalactone synthesis are obtained during the adult stage and that resource availability directly influences the amount of this important signaling molecule a male can produce.

Metabolism and Degradation Pathways in Biological Systems

The metabolic fate of δ-dodecalactone in biological systems involves processes common to other lactones, primarily enzymatic hydrolysis and subsequent integration into fatty acid metabolism.

Enzymatic Hydrolysis and Ring-Opening in Aqueous Environments

In an aqueous environment, lactones like δ-dodecalactone exist in a pH-dependent equilibrium with their corresponding open-chain hydroxycarboxylic acids. inchem.org The lactone ring can undergo enzymatic hydrolysis, a process that opens the ring structure. inchem.orgscience.govgoogle.com While specific enzymes that catalyze the hydrolysis of δ-dodecalactone are not extensively detailed in the provided context, this ring-opening is a critical first step in its metabolism. Exposure to water can lead to hydrolysis of the lactone. ventos.comprodasynth.com

Integration into Fatty Acid Metabolism

Following ring-opening to its corresponding hydroxycarboxylic acid, δ-dodecalactone can be integrated into the fatty acid metabolic pathway. inchem.org The resulting hydroxy acid can be a substrate in the β-oxidation pathway. mdpi.comresearchgate.net For instance, in some microorganisms, fatty acids are hydroxylated and then undergo β-oxidation to produce lactone precursors. mdpi.comgoogle.com Specifically, the biotransformation of certain fatty acids in yeasts like Yarrowia lipolytica can lead to the production of δ-decalactone from linoleic acid, indicating that the metabolic machinery for processing such compounds exists and is linked to fatty acid degradation. researchgate.net The process involves the shortening of the fatty acid chain through cycles of β-oxidation. mdpi.com

Role of Acyl-CoA Oxidases and Hydratases

The biosynthesis and metabolism of this compound are intrinsically linked to the fatty acid β-oxidation pathway, a major catabolic process in which fatty acids are broken down to produce energy. Within this pathway, Acyl-CoA oxidases and hydratases play pivotal roles in the formation of lactone precursors.

This compound is an aliphatic lactone, a class of compounds prevalent in animal fats and related to lipid metabolism. nih.gov Their formation often begins with a hydroxy fatty acid, which is then shortened via the peroxisomal β-oxidation pathway. mdpi.com This pathway involves a cycle of four enzymatic reactions that sequentially remove two-carbon units from the fatty acid chain. The key enzymes orchestrating this process are acyl-CoA oxidase, a multifunctional enzyme with both hydratase and dehydrogenase activities, and a thiolase. mdpi.com

In the context of lactone production, the process often starts with the hydration of an unsaturated fatty acid to form a hydroxy fatty acid. This step is catalyzed by oleate (B1233923) hydratases (EC 4.2.1.53), which introduce a hydroxyl group onto the fatty acid chain. mdpi.comnih.gov This hydroxy fatty acid is then activated to its CoA-ester and enters the β-oxidation spiral.

Acyl-CoA oxidases catalyze the first and often rate-limiting step of β-oxidation, introducing a double bond into the acyl-CoA molecule. researchgate.net Subsequent action by a hydratase adds a water molecule across this double bond, forming a hydroxyacyl-CoA intermediate. Further enzymatic steps lead to the shortening of the carbon chain. When the chain is shortened to a 5-hydroxyacyl-CoA, it can undergo intramolecular cyclization (lactonization), either spontaneously or enzymatically, to form the stable six-membered ring of a delta-lactone, such as this compound.

Research on the yeast Yarrowia lipolytica, a common organism used for producing lactones like γ-decalactone, has provided significant insights. Studies have shown that the organism possesses multiple acyl-CoA oxidase isozymes (encoded by POX genes), each with different specificities for fatty acid chain lengths. The deletion of genes encoding for short-chain specific acyl-CoA oxidases can lead to an accumulation of hydroxyacyl-CoA precursors and thereby increase the yield of the corresponding lactone. This demonstrates the direct involvement and importance of acyl-CoA oxidases in controlling the flux of intermediates for lactone biosynthesis.

Table 1: Key Enzymes in Delta-Lactone Biosynthesis

Enzyme Function Role in Lactone Formation
Oleate Hydratase Catalyzes the hydration of unsaturated fatty acids. Produces the initial hydroxy fatty acid precursor required for lactone synthesis. mdpi.comnih.gov
Acyl-CoA Oxidase Catalyzes the first step of β-oxidation, creating a double bond in the acyl-CoA chain. Initiates the β-oxidation cycle that shortens the hydroxy fatty acid chain to the correct length for lactonization. mdpi.comresearchgate.net
Enoyl-CoA Hydratase Catalyzes the hydration of the double bond formed by acyl-CoA oxidase. Forms the β-hydroxyacyl-CoA intermediate necessary for the subsequent steps of the β-oxidation pathway. mdpi.com

Glucuronide and Sulphate Conjugation

Following their formation and systemic absorption, aliphatic lactones like this compound undergo metabolic transformations to facilitate their excretion. In an aqueous environment such as blood, lactones exist in a pH-dependent equilibrium with their corresponding open-chain hydroxycarboxylic acids. inchem.org It is primarily this hydroxycarboxylic acid form that enters detoxification pathways.

While many simple lactones are completely metabolized for energy via the fatty acid pathway, a significant alternative route, particularly for more complex or higher molecular weight lactones, is conjugation. inchem.org For aliphatic lactones with longer carbon chains, such as this compound (a C12 molecule), the hydroxycarboxylic acid form can undergo further oxidation at the omega (ω) or omega-1 (ω-1) positions. This creates more polar metabolites, such as dihydroxy acids or keto acids. inchem.org These polar metabolites are then more readily conjugated with hydrophilic molecules like glucuronic acid or sulfate. inchem.org

This conjugation process, occurring mainly in the liver, dramatically increases the water solubility of the metabolites, preventing their reabsorption in the kidneys and facilitating their elimination in urine.

Direct evidence for this pathway for this compound is limited; however, strong evidence exists for the closely related delta-decalactone (B1670226) (a C10 lactone). Glucuronide and sulphate conjugates of delta-decalactone have been identified in cow's milk and various animal fats, confirming that this is a relevant metabolic pathway for saturated aliphatic delta-lactones. hpa.gov.tw Given the structural similarity and the general principles of xenobiotic metabolism, it is highly probable that this compound is also metabolized and excreted via glucuronide and sulphate conjugation. inchem.org

Computational and Theoretical Studies of δ Dodecalactone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable computational techniques for visualizing and understanding the three-dimensional structure and dynamic behavior of molecules like δ-dodecalactone. These methods allow researchers to predict the most stable conformations of the molecule and to simulate its interactions with biological macromolecules, such as enzymes and receptors.

For instance, MD simulations have been crucial in studying how related lactones, such as δ-decalactone, interact with enzymes like cytochrome P450. These simulations can reveal the dynamics of a substrate entering an enzyme's active site, identifying key amino acid residues that facilitate binding and the conformational changes the enzyme undergoes to accommodate the substrate. This is particularly relevant for understanding the biosynthesis of lactones and for engineering enzymes with enhanced or altered specificities.

The typical workflow for such a simulation involves:

System Setup: Building an initial model of the δ-dodecalactone molecule and any interacting partners (e.g., a protein) within a simulated aqueous environment.

Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to a desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's movement and interactions over time.

These simulations provide a virtual microscope to observe molecular motion, helping to elucidate mechanisms that are often difficult to capture through experimental techniques alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties of δ-dodecalactone, which are central to its chemical reactivity and sensory perception. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Studies on various lactones have employed DFT and other high-level ab initio methods (such as G4 and MP2) to analyze several key properties: plos.org

Molecular Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, which serves as the basis for all other property calculations.

Electronic Charge Distribution: Determining how electron density is spread across the molecule. This is critical for understanding sites susceptible to nucleophilic or electrophilic attack, such as the ester carbonyl group, which is a key site for hydrolysis. plos.org

Vibrational Spectra: Predicting the infrared and Raman spectra of the molecule, which can be used to confirm its structure when compared with experimental data.

Thermochemical Properties: Estimating thermodynamic quantities like the enthalpy of formation and vaporization, which are important for understanding the compound's physical behavior. nih.gov

Research has also used quantum chemistry to explore the basis of odor perception. By calculating specific interatomic distances and electronic features, scientists can identify the molecular properties that are common to compounds perceived as having a similar scent. awri.com.au For lactones, this helps to explain why subtle changes in the alkyl chain length or ring size can lead to different aroma profiles. awri.com.au

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For δ-dodecalactone, these studies are focused on understanding how its molecular features relate to its distinct aroma and its documented antifungal properties.

Aroma Perception: The aroma of a lactone is highly dependent on its structure. SAR studies, often combining sensory analysis with computational modeling, have shown that the size of the lactone ring (e.g., γ- vs. δ-lactones) and the length and branching of the alkyl side chain are critical determinants of the perceived scent. plos.orgresearchgate.net The stereochemistry of the chiral center at the C-5 position is also crucial, with different enantiomers often possessing distinct odors. ontosight.ai For example, in the related δ-decalactone, the (R)-enantiomer is a key component of the warning scent of the North American porcupine, while the (S)-enantiomer has a nutty, fruity character.

Antifungal Activity: δ-Dodecalactone, isolated from the bacterium Lactobacillus plantarum, has demonstrated significant antifungal activity against a range of molds, including various Aspergillus and Penicillium species. researchgate.netnih.gov SAR studies on lactones suggest that their antifungal efficacy is linked to several structural factors. General findings in lactone SAR indicate that lipophilicity, which allows the molecule to penetrate fungal cell membranes, is a key factor. nih.gov Some studies have noted that γ-lactones can exhibit higher antifungal activity than δ-lactones and that this activity can increase with the length of the alkyl side chain. researchgate.net The presence of unsaturated bonds within the lactone ring can also enhance antifungal effects. researchgate.net

Table 1: Antifungal Activity of δ-Dodecalactone Against Various Molds
Fungal SpeciesActivity ObservedSource
Aspergillus flavusStrong researchgate.netnih.gov
Aspergillus fumigatusStrong researchgate.netnih.gov
Aspergillus petrakiiStrong nih.gov
Aspergillus ochraceusStrong researchgate.netnih.gov
Penicillium roquefortiStrong researchgate.netnih.gov

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining are powerful computational strategies for analyzing large datasets of chemical information to uncover patterns, predict properties, and identify novel compounds. These tools are valuable for studying δ-dodecalactone in the broader context of flavor and fragrance compounds and bioactive molecules.

Database Analysis: Public and private chemical databases (e.g., PubChem, ChEMBL, The Good Scents Company) serve as rich resources for data mining. nih.gov By searching for δ-dodecalactone and structurally similar compounds, researchers can retrieve a wealth of information, including physicochemical properties, spectral data, known biological activities, and commercial suppliers. This data can be aggregated to build models that predict the properties of untested compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary tool in cheminformatics. It involves creating mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with experimental activity. For lactones, QSAR models can be developed to predict aroma characteristics or antifungal potency. rsc.org For example, a QSAR model might use descriptors like molecular weight, logP (a measure of lipophilicity), and topological polar surface area to predict the minimum inhibitory concentration (MIC) against a specific fungus. rsc.org

Compound Clustering and Fingerprinting: Cheminformatics tools can be used to group compounds based on structural similarity. mdpi.com By representing molecules as "fingerprints" (binary strings that encode structural features), algorithms can rapidly compare thousands of compounds and cluster them. This is useful for identifying other lactones in large databases that might share the desirable aroma or antifungal properties of δ-dodecalactone, thereby guiding future synthesis and testing efforts. mdpi.com

Table 2: Computed Molecular Descriptors for δ-Dodecalactone
DescriptorValueSource
Molecular FormulaC12H22O2 nih.gov
Molecular Weight198.30 g/mol nih.gov
XLogP33.6 nih.gov
Topological Polar Surface Area26.3 Ų nih.gov
Heavy Atom Count14 naturalproducts.net
Rotatable Bond Count6 nih.gov
Complexity166 nih.gov

Emerging Research Directions and Future Applications

Novel Biotechnological Production Systems and Synthetic Biology Approaches

The production of δ-dodecalactone is increasingly moving towards biotechnological routes, driven by consumer demand for natural ingredients and the need for sustainable manufacturing processes. google.com Traditional chemical synthesis does not meet the 'natural' labeling requirements, and extraction from natural sources provides very low yields, making it economically unviable. researchgate.net Biotechnological formation through fermentation is a promising alternative that can provide good yields and a "natural" label. researchgate.net

Researchers are actively exploring and engineering various microorganisms to create efficient cell factories for δ-dodecalactone production. A key strategy involves the biotransformation of fatty acids and their derivatives. The general biochemical pathway consists of three main steps: hydroxylation of a fatty acid, followed by β-oxidation to shorten the carbon chain, and finally, spontaneous or enzyme-assisted intramolecular cyclization (lactonization) of the resulting hydroxy fatty acid precursor. researchgate.net

Yeast-based Systems: The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising chassis for lactone production. researchgate.netlookchem.com It has been successfully engineered to produce δ-decalactone and γ-dodecalactone from non-hydroxylated fatty acids like linoleic acid and oleic acid, respectively. researchgate.netlookchem.com One study demonstrated the engineering of Y. lipolytica to perform both the initial hydroxylation of fatty acids and the controlled chain-shortening through β-oxidation. By introducing a bacterial hydratase and engineering the β-oxidation pathway, a strain was created that could produce γ-dodecalactone from oleic acid, with titers reaching 282 mg/L in a fed-batch bioreactor. lookchem.comregulations.gov This represents a significant step towards producing lactones from abundant, low-value fatty feedstocks. lookchem.com The metabolic engineering of Y. lipolytica often involves deleting several oxidase genes to prevent the complete degradation of hydroxylated fatty acids for energy production, thereby channeling the intermediates towards lactone formation. nih.gov

Bacterial Systems: Various bacteria are also being investigated for their ability to produce δ-dodecalactone.

Lactic Acid Bacteria (LAB): Certain strains, such as Lentilactobacillus parafarraginis and Lactococcus lactis, have shown the ability to produce δ-dodecalactone from vegetable oils like grapeseed oil. researchgate.net A study found that applying sublethal heat stress during fermentation could significantly increase the yield of target lactones. researchgate.net For instance, quantities of δ-dodecalactone ranging from 0.046 to 1.33 mg/L were achieved. researchgate.net

Clostridium Species: Bacteria from the Clostridium genus, specifically Clostridium tyrobutyricum, have been used to produce δ-dodecalactone via the hydrogenation of unsaturated precursors like 2-dodecen-5-olide or its corresponding acid, 5-hydroxy-2-dodecenoic acid. This process, carried out under strict anaerobic conditions, achieved a high concentration of 9.6 g/L of δ-dodecalactone, corresponding to a 99% conversion rate.

Micrococcus luteus: This bacterium has been identified as capable of converting oleic acid into γ-dodecalactone in a one-pot process, demonstrating both the necessary hydratase and β-oxidation activities within a single non-genetically modified organism. slu.se

The table below summarizes various biotechnological systems being explored for lactone production.

Microbial SystemSubstrate(s)Product(s)Key Engineering/Process StrategyReported Titer/Conversion
Yarrowia lipolytica (Engineered)Oleic Acidγ-DodecalactoneHeterologous expression of bacterial hydratase, β-oxidation engineering. lookchem.comregulations.gov282 mg/L lookchem.comregulations.gov
Yarrowia lipolytica (Engineered)Linoleic Acidδ-DecalactoneHeterologous expression of bacterial hydratase, β-oxidation engineering. lookchem.comregulations.govNot specified
Lactic Acid Bacteria (e.g., L. parafarraginis)Grapeseed Oilδ-DodecalactoneFermentation with sublethal heat stress application. researchgate.net0.046–1.33 mg/L researchgate.net
Clostridium tyrobutyricum2-Dodecen-5-olideδ-DodecalactoneAnaerobic hydrogenation of unsaturated precursor. 9.6 g/L (99% conversion)
Micrococcus luteusOleic Acidγ-DodecalactoneOne-pot biotransformation using a non-GMO strain. slu.se~20% yield after 5 days slu.se

Application in Semiochemical-Based Pest Control Strategies

Delta-dodecalactone is gaining attention as a semiochemical—a chemical involved in the interaction between organisms—for use in pest management. Its repellent properties against several key insect pests have been documented, offering a potential alternative to conventional synthetic pesticides.

Research has demonstrated that δ-dodecalactone is a potent repellent for bed bugs (Cimex lectularius). researchgate.netbedoukianbio.com In laboratory and field-simulated studies, it has shown significant, long-lasting repellency. bedoukianbio.com When applied to cloth towels, δ-dodecalactone repelled bed bugs for up to 276 days, suggesting its utility in preventing the spread of these pests via luggage or other personal items. researchgate.netbedoukianbio.com The U.S. Environmental Protection Agency (EPA) has received applications for the registration of δ-dodecalactone as an active ingredient in manufacturing insect repellents for indoor, non-food use. regulations.govepa.gov

Beyond bed bugs, δ-dodecalactone is being investigated as a repellent for mosquitoes. One study identified it as a candidate repellent against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. conicet.gov.argoogle.com Its potential application in formulations like lotions or aerosols could provide new tools for mosquito control. google.com

Furthermore, δ-dodecalactone has been identified as a ligand for a chemoreceptor in the codling moth, Cydia pomonella, a major agricultural pest of apples and other pome fruits. slu.seresearchgate.net Specifically, a female-biased odorant receptor, CpomOR22, was found to respond to δ-dodecalactone. slu.seresearchgate.net This discovery opens the door for developing novel semiochemical-based strategies to disrupt the behavior of female codling moths, potentially interfering with host-finding and oviposition. slu.seresearchgate.net While some lactones have been studied for their effects on aphids, δ-decalactone was found to be inactive against the green peach aphid (Myzus persicae), indicating a degree of species-specificity in its semiochemical action. plos.orgnih.gov

Pest SpeciesType of ActivityPotential Application
Bed Bug (Cimex lectularius)Repellent researchgate.netbedoukianbio.comLong-lasting treatment for luggage, furniture, and personal items to prevent harborage. researchgate.netbedoukianbio.com
Mosquito (Aedes aegypti)Repellent conicet.gov.argoogle.comPersonal care products (lotions, sprays) for mosquito bite prevention. google.com
Codling Moth (Cydia pomonella)Semiochemical (binds to female chemoreceptor) slu.seresearchgate.netDevelopment of novel lures or repellents to disrupt female host-finding and oviposition. slu.seresearchgate.net
Brown Marmorated Stink Bug (Halyomorpha halys)Repellent stopbmsb.orgvt.eduProtection of homes and agricultural settings from overwintering infestations. stopbmsb.orgvt.edu

Advanced Characterization of Enantiomeric Purity and its Biological Impact

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. The stereochemistry of the molecule is crucial as the biological and sensory properties of each enantiomer can differ significantly. ontosight.ai The (R)-enantiomer is often reported to have a more intense fruity, peach-like aroma compared to its (S)-counterpart. ontosight.ai This distinction is critical in the flavor and fragrance industry, where achieving a specific scent profile is paramount. In 2001, an optically active (+)-δ-dodecalactone was introduced to create more realistic notes in perfumery. scentspiracy.com

The ability to accurately determine the enantiomeric purity, or enantiomeric excess (ee), of a sample is therefore essential. Advanced analytical techniques are employed for this purpose.

Chiral Gas Chromatography (GC): This is a common method for separating and quantifying lactone enantiomers. It utilizes a chiral stationary phase (CSP) within the GC column that interacts differently with each enantiomer, causing them to elute at different times. Modified cyclodextrins, such as those in RT-βDEXcst or Hydrodex beta-3P columns, are frequently used as CSPs for this purpose. sorbtech.comepo.orgtum.de One patent described using a GC method with an RT-βDEXcst column to confirm an enantiomeric excess of 100% for a biotechnologically produced δ-decalactone. epo.org

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another powerful technique. For instance, amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) has been used as a stationary phase in reversed-phase HPLC for the enantiomeric analysis of various lactones, including δ-dodecalactone. sigmaaldrich.comsigmaaldrich.com

The biological impact of enantiomeric purity extends beyond sensory perception. In semiochemical applications, insects can exhibit different behavioral responses to different enantiomers. While specific research on the differential effects of δ-dodecalactone enantiomers on insects is emerging, studies on related compounds like decalactones have shown that the biological activity against aphids is highly dependent on both the lactone ring size and the enantiomeric form. plos.orgnih.gov For γ-decalactone, only the (S)-enantiomer showed strong and durable deterrent activity. plos.orgnih.gov This highlights the importance of producing enantiomerically pure compounds for targeted pest control strategies. Biotechnological processes offer a significant advantage here, as enzymes are often highly stereoselective, enabling the production of a single, optically active isomer. google.com A fermentation process has been patented for producing (+)-δ-dodecalactone with a high enantiomeric excess of 95.6%. google.com

Investigation of New Bioactivities and Therapeutic Potentials

Beyond its established role in the flavor and fragrance industry, recent research has uncovered promising new bioactivities for δ-dodecalactone, particularly as an antimicrobial agent. These findings suggest potential applications in food preservation and even as a therapeutic compound.

Antifungal Activity: this compound has demonstrated significant antifungal properties. A study identified δ-dodecalactone produced by the bacterium Lactobacillus plantarum AF1, isolated from kimchi, as a potent antifungal compound. researchgate.netnih.gov It showed strong activity against various molds, including Aspergillus flavus, Aspergillus fumigatus, Aspergillus petrakii, Aspergillus ochraceus, Aspergillus nidulans, and Penicillium roqueforti. researchgate.net While it was also active against the yeast Candida albicans, the yeast strains were found to be more resistant than the molds. researchgate.net The minimum inhibitory concentrations (MICs) were reported to be in the range of 350 to 6,250 µg/ml. researchgate.netnih.gov Other studies have also confirmed its inhibitory activity against Aspergillus niger and Candida albicans. researchgate.net One investigation into its mechanism suggested that δ-dodecalactone potently disturbs simulated lipid membrane structures, which could explain its antifungal effect.

Antibacterial Activity: The same study that highlighted its antifungal effects also noted that δ-dodecalactone possesses antibacterial activity, although it was less potent than its antifungal action. researchgate.net

These antimicrobial properties position δ-dodecalactone as a candidate for several novel applications:

Biopreservative: Its ability to inhibit the growth of common food spoilage molds and bacteria, combined with its pleasant fruity characteristics, makes it an attractive option as a natural food preservative. researchgate.netnih.govunifg.it It could potentially improve the quality and shelf life of food products. mdpi.com

Therapeutic Agent: The activity against Candida albicans suggests a potential use as a biosafe remedy for candidiasis. researchgate.netnih.gov Furthermore, some reports indicate that lactones are being investigated for other therapeutic potentials, including anti-inflammatory effects. lookchem.com The expanding research into the therapeutic benefits of natural flavor compounds may open new avenues for δ-dodecalactone in the pharmaceutical and nutraceutical sectors. dataintelo.com

The table below summarizes the observed bioactivities and the target organisms.

BioactivityTarget Organism(s)Reported MIC/EffectPotential Application
AntifungalAspergillus spp. (A. flavus, A. fumigatus, etc.), Penicillium roqueforti researchgate.net350-6,250 µg/ml researchgate.netFood biopreservative researchgate.net
AntifungalCandida albicans researchgate.net350-6,250 µg/ml (more resistant than molds) researchgate.netBiosafe remedy for candidiasis researchgate.netnih.gov
AntifungalAspergillus niger researchgate.net62-250 µg/mL (for δ-decalactones) researchgate.netNot specified
Membrane DisruptionSimulated Lipid/PDA VesiclesPotent disruption of membrane structure Mechanistic insight into antifungal action
AntibacterialVarious bacteriaLess potent than antifungal activity researchgate.netLimited potential, secondary to antifungal use

Sustainable Production and Circular Bioeconomy Integration

The future of δ-dodecalactone production is intrinsically linked to the principles of sustainable manufacturing and the circular bioeconomy. The goal is to move away from fossil fuel-based chemical synthesis and towards processes that utilize renewable resources, minimize waste, and create value from by-products. mdpi.comcepi.org

A key aspect of this transition is the use of renewable and low-value feedstocks for biotechnological production. Research is actively focused on using substrates derived from agricultural or industrial side-streams.

Vegetable Oils and Fatty Acids: As previously mentioned, microorganisms like Yarrowia lipolytica and various bacteria can convert fatty acids from vegetable oils into δ-dodecalactone. researchgate.netregulations.gov The ability to use abundant, non-hydroxylated fatty acids from sources like used cooking oil or animal fats is a significant step towards sustainability. regulations.gov This approach not only utilizes a waste stream but also avoids the use of castor oil, a traditional precursor for some lactones, which is associated with the highly toxic compound ricin. regulations.govnih.gov

Integration with Bio-based Industries: The production of δ-dodecalactone can be integrated into broader biorefinery concepts. For example, the development of a fermentation process using grapeseed oil was aimed at creating a natural dairy-like flavor ingredient for incorporation into plant-based food products, enhancing their consumer acceptability. researchgate.net This creates a synergistic relationship between different sectors of the bioeconomy.

The concept of a circular bioeconomy involves designing processes where waste from one industry becomes a valuable feedstock for another. cepi.org The microbial production of δ-dodecalactone fits well within this model. By engineering microorganisms to efficiently convert non-lipid substrates or waste lipids into high-value flavor compounds, it is possible to create a closed-loop system. mdpi.com This reduces dependency on imported raw materials and contributes to a more resilient and sustainable industrial ecosystem. cepi.org The development of microbial chassis like Aureobasidium species, which have a broad substrate spectrum and can utilize various waste streams, is a promising direction for the industrial-scale production of compounds like lactones within a circular bioeconomy framework. researchgate.net

Q & A

Q. What are the key physicochemical properties of δ-Dodecalactone relevant to experimental design?

δ-Dodecalactone (CAS 713-95-1) is a cyclic ester with molecular formula C₁₂H₂₂O₂ and molecular weight 198.30 g/mol. Key properties include a melting point of -12°C, boiling point of 288°C, water solubility of 0.148 g/L (20°C), and a log P (octanol/water) of 3.47. Its density (0.95 g/cm³ at 20°C) and viscosity (20.407 mm²/s at 40°C) are critical for solvent selection and reaction kinetics. These properties influence purification methods (e.g., distillation at high temperatures) and storage conditions (stable at ambient temperatures) .

Q. How can researchers verify the purity and structural identity of δ-Dodecalactone in synthesis studies?

For new syntheses, use NMR (¹H and ¹³C) and FT-IR spectroscopy to confirm lactone ring formation and alkyl chain integrity. Compare retention times in GC-MS with commercial standards. For known compounds, cite spectral data from authoritative databases like NIST Chemistry WebBook, ensuring alignment with reported peaks (e.g., 1730–1750 cm⁻¹ for lactone C=O stretch). Purity can be assessed via HPLC with UV detection at 210–220 nm .

Q. What safety protocols are recommended for handling δ-Dodecalactone in laboratory settings?

While δ-Dodecalactone is not classified as hazardous under EU CLP regulations, wear nitrile gloves (CE-certified) and eye protection to avoid prolonged skin contact. Use fume hoods for high-temperature processes to minimize inhalation risks. Dispose of waste according to local water hazard regulations (EU water hazard class D) to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data on δ-Dodecalactone’s environmental persistence be resolved?

Existing studies lack biodegradation and bioaccumulation data (PBT/vPvB assessments are incomplete). To address this, design OECD 301F (ready biodegradability) or OECD 305 (bioaccumulation in fish) tests. Use LC-MS/MS to track degradation products in simulated aquatic systems. Contradictions in hazard classifications (e.g., water hazard class D vs. non-ecotoxic claims) require reconciling regulatory frameworks (e.g., REACH Annex XIII) with experimental data .

Q. What methodologies are suitable for assessing δ-Dodecalactone’s potential endocrine-disrupting effects?

Use in vitro assays (e.g., ERα/ERβ transactivation in human cell lines) to screen for estrogenic activity. For in vivo studies, follow OECD TG 457 (uterotrophic assay) or Fish Sexual Development Test (OECD 234). Prioritize low-dose, long-term exposure models to detect subtle effects, as acute toxicity data are insufficient .

Q. How can researchers optimize δ-Dodecalactone’s stability in formulation studies?

Stability is influenced by pH, temperature, and excipient interactions. Conduct accelerated stability tests (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor lactone hydrolysis via pH-stat titration or NMR. Use antioxidants (e.g., BHT) in lipid-based formulations to prevent oxidative degradation at high temperatures .

Data Contradiction and Analysis

Q. How to interpret discrepancies in δ-Dodecalactone’s reported solubility and partitioning behavior?

Solubility variations (e.g., 0.148 g/L in water vs. higher values in organic solvents) may stem from experimental conditions (e.g., temperature, ionic strength). Validate using shake-flask methods (OECD 105) with HPLC quantification. For log P, compare experimental (e.g., HPLC retention) and computational (e.g., COSMO-RS) approaches to identify outliers .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. For sublethal effects, apply benchmark dose (BMD) modeling with PROAST software. Address variability via bootstrap resampling or Bayesian hierarchical models. Report confidence intervals to highlight uncertainty in low-dose extrapolations .

Regulatory and Compliance Considerations

Q. How does δ-Dodecalactone’s classification under REACH impact its use in cross-disciplinary research?

While not listed as an SVHC, its water hazard class D requires compliance with EU Water Framework Directive (2000/60/EC) for disposal. Document all ecological risk assessments (e.g., PNEC derivation) for regulatory submissions. Collaborate with legal experts to navigate SEVESO III (2012/18/EU) exemptions .

Methodological Tables

Property Value Method Reference
Melting Point-12°CDSC (ISO 11357)
Water Solubility (20°C)0.148 g/LShake-flask (OECD 105)
log P (octanol/water)3.48HPLC retention time correlation
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)OECD 423

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.